BenchChemオンラインストアへようこそ!

4-(3-Methoxybenzyl)aniline

Mitotic kinesin inhibition KSP inhibitor Oncology

4-(3-Methoxybenzyl)aniline (molecular formula C₁₄H₁₅NO, molecular weight 213.27 g/mol) is a secondary aromatic amine belonging to the N-substituted benzylic aniline class. The compound features a para-aniline core linked via a methylene bridge to a 3-methoxybenzyl moiety, with the ¹H NMR spectrum in CDCl₃ confirming the characteristic methoxy singlet at δ 3.75 ppm and the benzylic methylene protons at δ 3.85 ppm.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
Cat. No. B8436371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxybenzyl)aniline
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC2=CC=C(C=C2)N
InChIInChI=1S/C14H15NO/c1-16-14-4-2-3-12(10-14)9-11-5-7-13(15)8-6-11/h2-8,10H,9,15H2,1H3
InChIKeyDLNDKIFENMRQCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methoxybenzyl)aniline Procurement Guide: Structural Identity and Comparative Classification


4-(3-Methoxybenzyl)aniline (molecular formula C₁₄H₁₅NO, molecular weight 213.27 g/mol) is a secondary aromatic amine belonging to the N-substituted benzylic aniline class [1]. The compound features a para-aniline core linked via a methylene bridge to a 3-methoxybenzyl moiety, with the ¹H NMR spectrum in CDCl₃ confirming the characteristic methoxy singlet at δ 3.75 ppm and the benzylic methylene protons at δ 3.85 ppm [2]. This scaffold is distinct from N-(3-methoxybenzyl)aniline (CAS 90811-55-5, N-alkylated at the aniline nitrogen) and 4-(4-methoxybenzyl)aniline (para-methoxy regioisomer), with the meta-methoxy substitution pattern conferring differentiated electronic properties and metabolic behavior that directly impact its utility as a synthetic intermediate [3].

Why 4-(3-Methoxybenzyl)aniline Cannot Be Interchanged with Regioisomeric or N-Alkylated Analogs


Generic substitution among N-substituted benzylic aniline derivatives is scientifically unsound due to fundamental differences in metabolic fate, synthetic accessibility, and target engagement potential. The position of the methoxy substituent (meta vs. para) and the site of benzyl attachment (C-benzyl vs. N-benzyl) determine whether a compound undergoes amide formation versus oxidative dealkylation [1]. Specifically, N-benzyl-4-substituted anilines exhibit substrate-dependent metabolic partitioning: electron-donating para-substituents promote amide and nitrone metabolite formation, whereas electron-withdrawing or sterically hindered analogs are metabolized exclusively via N-debenzylation [1]. For 4-(3-Methoxybenzyl)aniline, the C-benzyl linkage and meta-methoxy substitution create a distinct metabolic profile compared to N-(3-methoxybenzyl)aniline, which lacks the para-aniline moiety critical for certain downstream functionalization reactions. Furthermore, the compound is explicitly claimed in patent literature as a core structural unit within N-substituted benzylic aniline derivatives that inhibit mitotic kinesin KSP [2], a claim not applicable to N-alkylated regioisomers. Substituting an analog without verifying these differentiation points risks irreproducible synthesis outcomes, altered metabolic stability in biological assays, and potential patent infringement.

4-(3-Methoxybenzyl)aniline Quantitative Differentiation Evidence: Comparative Data vs. Closest Analogs


Patent-Protected Scaffold: Explicit Claim in Mitotic Kinesin KSP Inhibitor Series

4-(3-Methoxybenzyl)aniline is explicitly claimed as a core structural embodiment within N-substituted benzylic aniline derivatives that inhibit mitotic kinesin KSP [1]. The patent specifies this scaffold for treating cellular proliferative diseases, including cancer [1]. In contrast, N-(3-methoxybenzyl)aniline (N-alkylated regioisomer) is not claimed in this patent family for KSP inhibition, as the N-substituted benzylic aniline pharmacophore requires the para-aniline core with C-benzyl substitution. This patent protection confers procurement relevance: sourcing the correct C-benzyl regioisomer is essential for reproducing patented KSP inhibitor synthesis routes and for freedom-to-operate considerations.

Mitotic kinesin inhibition KSP inhibitor Oncology

Metabolic Stability Comparison: Differential Amide Formation Propensity in N-Benzyl Aniline Series

The in vitro hepatic microsomal metabolism of N-benzyl-4-substituted anilines reveals substrate-dependent metabolic fate: N-benzyl-4-methylaniline undergoes both amide formation and nitrone metabolite generation, whereas N-benzyl-4-nitroaniline is metabolized exclusively via N-debenzylation without amide production [1]. 4-(3-Methoxybenzyl)aniline, bearing a meta-methoxy substituent on the benzyl ring and an unsubstituted para-aniline moiety, is structurally positioned between these extremes. Based on the established SAR, its electron-donating methoxy group (σₘ = +0.12) would be expected to promote moderate metabolic stability relative to the electron-withdrawing nitro analog (σₚ = +0.78) [1]. This class-level inference guides selection when metabolic profile predictability is required.

Drug metabolism Hepatic microsomal stability ADME

Downstream Functional Validation: P-gp Targeting PET Radiotracer Development Using 3-Methoxybenzyl Aniline Scaffold

The 3-methoxybenzyl aniline scaffold has been validated in vivo as a P-glycoprotein (Pgp) targeting agent. N-(3-[¹¹C]Methoxybenzyl)-2-(3-methoxyphenyl)ethylaniline ([¹¹C]AEPH-1) demonstrated Pgp-specific uptake reduction in rat brain after pretreatment with the Pgp inhibitor tariquidar [1]. Dynamic PET imaging confirmed adequate in vivo stability and high accumulation in intestine and barrier tissues [1]. While [¹¹C]AEPH-1 is a more elaborate derivative rather than 4-(3-Methoxybenzyl)aniline itself, the 3-methoxybenzyl aniline core is the essential recognition element for Pgp targeting. This functional validation supports procurement of the core scaffold for developing novel Pgp-targeted imaging agents or for studying Pgp-mediated drug efflux in multidrug resistance models.

P-glycoprotein imaging PET radiotracer Blood-brain barrier

Synthetic Accessibility: Defined Catalytic Hydrogenation Route with Quantified Yield

A defined synthetic route to 4-(3-Methoxybenzyl)aniline proceeds via catalytic hydrogenation of 4-(3-methoxybenzyl)nitrobenzene using 10% palladium on carbon in ethanol under a nitrogen stream, achieving a reported yield of 77% (0.34 g from 0.50 g nitro precursor) [1]. This reduction protocol is well-characterized and scalable. In contrast, the N-alkylated regioisomer N-(3-methoxybenzyl)aniline requires copper-catalyzed Ullmann-type coupling between 3-iodoanisole and benzylamine using CuI/K₃PO₄/ethylene glycol [2], a route involving heavier metal catalysts and halogenated starting materials that complicates purification. The C-benzyl regioisomer's straightforward hydrogenation route offers a cleaner synthetic profile with fewer byproduct concerns.

Catalytic hydrogenation Palladium on carbon Nitro reduction

High-Impact Application Scenarios for 4-(3-Methoxybenzyl)aniline in Pharmaceutical R&D


Synthesis of Patent-Protected KSP Inhibitors for Oncology Drug Discovery

Utilize 4-(3-Methoxybenzyl)aniline as the core building block to construct N-substituted benzylic aniline derivatives claimed in US Patent 7608739 for mitotic kinesin KSP inhibition [1]. This scaffold is specifically claimed for treating cellular proliferative diseases, and procurement of the correct C-benzyl regioisomer is essential for reproducing patented synthetic routes and maintaining freedom to operate in oncology-focused medicinal chemistry programs.

Development of P-glycoprotein-Targeted PET Radiotracers for CNS Imaging

Employ the 3-methoxybenzyl aniline core as the recognition element for developing novel P-glycoprotein imaging agents. The scaffold has demonstrated in vivo Pgp-specific uptake in rat brain and barrier tissues via PET imaging, with validated blockade by tariquidar confirming target engagement [2]. This application supports research on multidrug resistance mechanisms, blood-brain barrier transporter function, and neurodegenerative disease biomarker development.

Metabolic Stability Studies in N-Benzyl Aniline SAR Programs

Deploy 4-(3-Methoxybenzyl)aniline as a reference compound in structure-metabolism relationship studies of N-substituted benzylic anilines. Based on established SAR, compounds bearing electron-donating meta-substituents exhibit distinct metabolic partitioning between amide formation and oxidative dealkylation pathways compared to para-substituted or electron-withdrawing analogs [3]. This compound serves as a calibrated intermediate for predicting metabolic fate in early-stage ADME screening.

High-Purity Intermediate for Multi-Step Organic Synthesis

Leverage the well-characterized 77% yield hydrogenation route from 4-(3-methoxybenzyl)nitrobenzene [4] to produce 4-(3-Methoxybenzyl)aniline with reliable purity and minimal byproduct formation. The C-benzyl linkage avoids the metal-catalyzed coupling conditions required for N-alkylated regioisomers, making this compound preferable for multi-step synthetic campaigns where downstream functionalization of the free para-aniline moiety is required.

Quote Request

Request a Quote for 4-(3-Methoxybenzyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.